Z-LRGG-AMC (trifluoroacetate salt)
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Overview
Description
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt: is a fluorogenic substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released, and its fluorescence can be used to quantify isopeptidase T activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification by high-performance liquid chromatography, and lyophilization to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions:
Enzymatic Cleavage: The primary reaction is the enzymatic cleavage by isopeptidase T, which releases 7-amino-4-methylcoumarin
Fluorescence Reaction: Upon cleavage, the released 7-amino-4-methylcoumarin exhibits fluorescence, which can be measured to quantify enzyme activity
Common Reagents and Conditions:
Reagents: Isopeptidase T, buffers (e.g., phosphate-buffered saline), and solvents (e.g., dimethyl sulfoxide)
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions
Major Products:
7-amino-4-methylcoumarin: The major product formed from the enzymatic cleavage reaction
Scientific Research Applications
Chemistry:
Enzyme Activity Assays: Used as a substrate in enzyme activity assays to study the kinetics and inhibition of isopeptidase T
Biology:
Proteolysis Research: Utilized in research on proteolysis and protein degradation pathways
Medicine:
Drug Development: Employed in the development of inhibitors for isopeptidase T, which may have therapeutic potential
Industry:
Biochemical Research: Widely used in biochemical research for the quantification of enzyme activity
Mechanism of Action
The compound acts as a substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released. The fluorescence of 7-amino-4-methylcoumarin can be measured to quantify the activity of isopeptidase T. This mechanism involves the specific recognition and cleavage of the peptide bond by the enzyme .
Comparison with Similar Compounds
- N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide
- N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, hydrochloride salt
Uniqueness:
Properties
Molecular Formula |
C36H45F3N8O10 |
---|---|
Molecular Weight |
806.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
InChI Key |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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